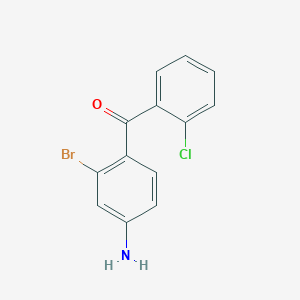![molecular formula C8H7ClN2O B13869750 2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)
2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidene group attached to an acetaldehyde moiety, with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde typically involves the condensation of 4-chlorophenylhydrazine with acetaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Nitrophenyl)hydrazinylidene]acetaldehyde
- 2-[(4-Methylphenyl)hydrazinylidene]acetaldehyde
- 2-[(4-Bromophenyl)hydrazinylidene]acetaldehyde
Uniqueness
2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)hydrazinylidene]acetaldehyde |
InChI |
InChI=1S/C8H7ClN2O/c9-7-1-3-8(4-2-7)11-10-5-6-12/h1-6,11H |
InChI Key |
UWAUSFOMGRPWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


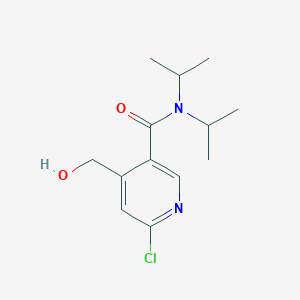
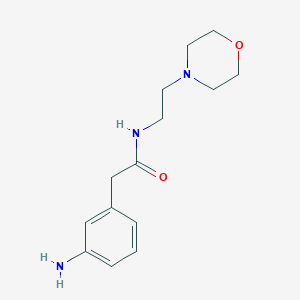
![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)
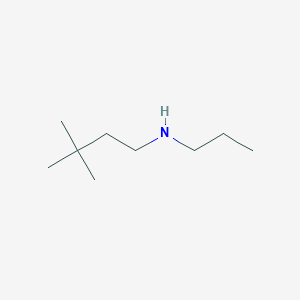
![5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13869701.png)
![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
![Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)

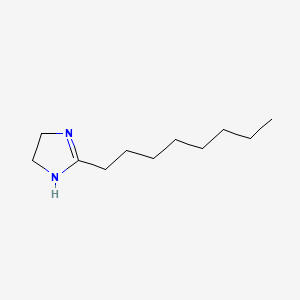
![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![4-[(Pyridin-4-yl)ethynyl]benzaldehyde](/img/structure/B13869740.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid,3-(aminomethyl)-,methyl ester](/img/structure/B13869742.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
